Tolylfluanid

Catalog No.
S576147
CAS No.
731-27-1
M.F
C10H13Cl2FN2O2S2
M. Wt
347.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tolylfluanid

CAS Number

731-27-1

Product Name

Tolylfluanid

IUPAC Name

N-[dichloro(fluoro)methyl]sulfanyl-N-(dimethylsulfamoyl)-4-methylaniline

Molecular Formula

C10H13Cl2FN2O2S2

Molecular Weight

347.3 g/mol

InChI

InChI=1S/C10H13Cl2FN2O2S2/c1-8-4-6-9(7-5-8)15(18-10(11,12)13)19(16,17)14(2)3/h4-7H,1-3H3

InChI Key

HYVWIQDYBVKITD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(SC(F)(Cl)Cl)S(=O)(=O)N(C)C

solubility

2.59e-06 M
Solubility in toluene: 0.9 g/mL (20 °C), 1.06 g/mL (25 °C), 1.2 g/mL (30 °C); hexane: 0.03 g/mL (20 °C), 0.05 g/mL (25 °C), 0.05 g/mL (30 °C); miscible in all proportions with acetone, ethanol, ethyl acetate, methylene chloride.
Solubility in heptane 54, dichloromethane >250, isopropanol 22, xylene 190 (all in g/L, 20 °C)
In water, 0.9 mg/L at 20 °C

Synonyms

N-[(Dichlorofluoromethyl)thio]-N’,N’-dimethyl-N-p-tolyl-sulfamide; BAY 5712a; Bayer 5712a; Dichlofluanid-methyl; Euparen M; Euparen Multi; GORI 28; Melody Multi; N,N-Dimethyl-N’-tolyl-N’-(fluorodichloromethylthio)sulfamide; N-Dichlorofluoromethylthio

Canonical SMILES

CC1=CC=C(C=C1)N(SC(F)(Cl)Cl)S(=O)(=O)N(C)C

The exact mass of the compound Tolylfluanid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.59e-06 msolubility in toluene: 0.9 g/ml (20 °c), 1.06 g/ml (25 °c), 1.2 g/ml (30 °c); hexane: 0.03 g/ml (20 °c), 0.05 g/ml (25 °c), 0.05 g/ml (30 °c); miscible in all proportions with acetone, ethanol, ethyl acetate, methylene chloride.solubility in heptane 54, dichloromethane >250, isopropanol 22, xylene 190 (all in g/l, 20 °c)in water, 0.9 mg/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Toluidines - Supplementary Records. It belongs to the ontological category of phenylsulfamide fungicide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Tolylfluanid is a broad-spectrum, phenylsulfamide-based fungicide primarily utilized in industrial material protection applications such as wood preservatives and antifouling coatings. Structurally, it is the p-methyl analog of dichlofluanid, a distinction that drives significant differences in degradation pathways and environmental profiles. Its mechanism involves a multi-site inhibition of fungal enzymes, providing robust protection for treated materials. This guide focuses on the quantitative evidence supporting the procurement of Tolylfluanid over its close chemical relatives and other substitutes.

Direct substitution of Tolylfluanid with its close analog, Dichlofluanid, is inadvisable due to significant differences in their degradation profiles. While both parent compounds hydrolyze rapidly in aqueous environments, the resulting primary metabolites—DMST from Tolylfluanid and DMSA from Dichlofluanid—exhibit vastly different environmental persistence. The methyl group in Tolylfluanid's structure leads to a metabolite (DMST) that is biodegradable and degrades approximately 8.5 times faster under sunlight in natural waters than the non-biodegradable metabolite of Dichlofluanid (DMSA). This divergence in environmental fate is a critical differentiator for regulatory compliance and product life-cycle assessments. Furthermore, both compounds exhibit sensitivity during certain analytical sample preparation steps, indicating that their handling and formulation requirements are not directly interchangeable.

Faster Post-Hydrolysis Degradation for a More Favorable Environmental Profile

While both Tolylfluanid and its analog Dichlofluanid hydrolyze rapidly in natural waters, their primary metabolites show stark differences in persistence. The metabolite of Tolylfluanid, DMST, undergoes rapid photodegradation with a half-life of 2.7 days. In contrast, the metabolite of Dichlofluanid, DMSA, is significantly more persistent, with a photodegradation half-life of 23 days. Furthermore, studies in water/sediment systems demonstrated that DMST is biodegradable with a half-life of 5.78 days, whereas DMSA showed no biodegradation under the same conditions.

Evidence DimensionPrimary Metabolite Half-Life in Natural Waters
Target Compound DataDMST (from Tolylfluanid): 2.7 days (photodegradation); 5.78 days (biodegradation)
Comparator Or BaselineDMSA (from Dichlofluanid): 23 days (photodegradation); no biodegradation observed
Quantified Difference~8.5x faster photodegradation; Biodegradable vs. Non-biodegradable
ConditionsPhotodegradation in natural waters; Biodegradation in water/sediment systems.

Selecting Tolylfluanid results in a primary degradant that is significantly less persistent in aquatic environments, a critical factor for regulatory compliance and formulation of environmentally conscious products.

Superior Leaching Resistance for Extended Service Life in Wood Preservation

In wood preservative applications, long-term efficacy is directly tied to the active ingredient's ability to remain fixed in the wood matrix. Technical datasheets for Tolylfluanid-based preservatives explicitly state the active ingredient is "practically unleachable, light-stable, heat-stable and non-volatile". This claim is substantiated by data showing that toxic values determined after artificial aging and leaching procedures (per EN 84 standard) are not substantially higher than those from unleached samples, confirming high fixation. This performance contrasts sharply with other preservative classes, such as borates, which are known to be highly water-soluble and readily leached from wood exposed to moisture.

Evidence DimensionLeaching Resistance / Fixation in Wood
Target Compound DataClaimed "practically unleachable"; toxic values not substantially increased after EN 84 leaching test.
Comparator Or BaselineBorate-based preservatives: Readily leached when exposed to water.
Quantified DifferenceQualitative but high-impact distinction: 'fixed' vs. 'readily leached'.
ConditionsStandardized wood preservative leaching tests (EN 84) and general performance in outdoor applications.

Ensures the active ingredient remains in the treated material for reliable, long-term protection, maximizing the service life of wood products and minimizing environmental release.

Defined pH-Dependent Stability Profile for Predictable Formulation and Use

Tolylfluanid exhibits well-characterized, pH-dependent hydrolytic stability, which is a critical parameter for process control and formulation. At 22°C, its degradation half-life (DT50) is 11.7 days in an acidic environment (pH 4), providing a robust window for storage and use in acidic formulations. However, stability decreases significantly under neutral and alkaline conditions, with the half-life dropping to 29.1 hours at pH 7 and to less than 10 minutes at pH 9. This predictable behavior allows for precise pH control in manufacturing and storage to ensure the active ingredient's integrity.

Evidence DimensionHydrolytic Half-Life (DT50) at 22°C
Target Compound Data11.7 days (pH 4); 29.1 hours (pH 7); <10 minutes (pH 9)
Comparator Or BaselineEstablishes a baseline for formulation; not a direct comparison.
Quantified DifferenceOver 200-fold decrease in stability from pH 4 to pH 7.
ConditionsAqueous buffer solutions at 22°C.

This well-characterized stability window allows formulators to precisely control product pH to maximize shelf-life and ensure the active ingredient's integrity prior to application.

Long-Term Wood Preservation for Outdoor and Ground-Contact Use

Based on its demonstrated low leachability and high fixation in wood, Tolylfluanid is a preferred choice for solvent-based or aqueous wood preservatives intended for long-term protection against wood-rotting fungi, especially in applications exposed to weather and moisture.

Environmentally Conscious Antifouling Marine Coatings

The significantly faster degradation and established biodegradability of Tolylfluanid's primary metabolite (DMST) compared to that of Dichlofluanid makes it a more suitable active ingredient for antifouling paints where minimizing the persistence of chemical residues in the marine environment is a key performance and regulatory requirement.

pH-Controlled Fungicidal Formulations

For manufacturers of concentrated or ready-to-use fungicidal products, Tolylfluanid's well-defined pH stability profile allows for the development of formulations buffered in the acidic range (pH 4-5) to ensure optimal shelf-life and prevent premature degradation of the active ingredient during storage and transport.

Color/Form

Colorless crystals

XLogP3

3.9

Boiling Point

Decomposes on distillation

Density

1.52 g/cu cm

LogP

3.9 (LogP)
log Kow = 3.90 at 20 °C

Odor

Odorless

Melting Point

96.0 °C
93 °C

UNII

382277YXSG

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Vapor Pressure

1.50e-06 mmHg
1.5X10-6 mm Hg at 20 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

731-27-1

Wikipedia

Tolylfluanid

Biological Half Life

The plasma concentration fell in a biphasic manner /in goats after 14C-ring-labelled tolylfluanid at a dose of 10 mg/kg bw per day by gavage for 3 days/, with a half-life of 1.6 hr during the first 6 hr after dosing and a half-life of 9.1 hr in the terminal phase. The mean residence time was 7.3 hr.
...Urinary elimination /of tolylfluanid/ took place with a half-life of 2-3 hr during the first 24 hr and then more slowly, with a half-life of about 40 hr from the third day.

Use Classification

Agrochemicals -> Acaricides, Fungicides
Pharmaceuticals
Fungicides, Wood preservatives
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Tolylfluanid is produced by reaction of the potassium salt of N',N'-dimethyl-N-p-tolylsulfamide with dichlorofluoromethylthiochloride in xylene with heating.

General Manufacturing Information

Technical grade and formulated tolylfluanid are produced by Bayer AG in Germany for use outside the United States. No production of tolylfluanid containing products occurs in the U.S.

Analytic Laboratory Methods

Product analysis by hplc ... Residues determined by glc.

Stability Shelf Life

Hydrolysis DT50 (22 °C) 12 days (pH 4), 29 hr (pH 7), <10 min (pH 9). Under environmental conditions, hydrolysis occurs much more rapidly than photolysis.

Explore Compound Types